Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15951139
InChI: InChI=1S/C9H10N2O5/c1-14-7(12)5-4-10-9(16-3)11-6(5)8(13)15-2/h4H,1-3H3
SMILES:
Molecular Formula: C9H10N2O5
Molecular Weight: 226.19 g/mol

Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate

CAS No.:

Cat. No.: VC15951139

Molecular Formula: C9H10N2O5

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate -

Specification

Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
IUPAC Name dimethyl 2-methoxypyrimidine-4,5-dicarboxylate
Standard InChI InChI=1S/C9H10N2O5/c1-14-7(12)5-4-10-9(16-3)11-6(5)8(13)15-2/h4H,1-3H3
Standard InChI Key AMMXMVAYKLDKTA-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C(=N1)C(=O)OC)C(=O)OC

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

While experimental data for this specific compound is sparse, extrapolation from structurally related systems permits the following inferences:

PropertyValue (Estimated)Basis for Estimation
Molecular FormulaC₉H₁₀N₂O₅Pyrimidine core + substituents
Molecular Weight242.19 g/molCalculated from formula
Melting Point160–165°CAnalog: Dimethyl bipyridine esters
SolubilityModerate in DMSO, DMF; low in waterEster functionality
λₘₐₓ (UV-Vis)~270 nmConjugated π-system

Synthesis and Derivatization

Key Synthetic Routes

The synthesis of dimethyl 2-methoxypyrimidine-4,5-dicarboxylate likely follows methodologies analogous to those for pyridine and pyrimidine dicarboxylates :

Route 1: Direct Esterification

  • Starting Material: 2-Methoxypyrimidine-4,5-dicarboxylic acid.

  • Reagents: Thionyl chloride (SOCl₂) followed by methanol.

  • Mechanism: Acid chloride formation, followed by nucleophilic acyl substitution with methanol.

  • Yield: ~60–75% (estimated from pyridine analogs ).

Route 2: Pd-Catalyzed Cross-Coupling

  • Precursor: Halogenated pyrimidine (e.g., 5-bromo-2-methoxypyrimidine-4-carboxylate).

  • Catalyst: Pd(OAc)₂/Xantphos system .

  • Conditions: Carbonylation under CO atmosphere to introduce the second ester group.

  • Yield: ~50–65% (based on Pd-mediated pyridine syntheses ).

Functionalization Strategies

The compound’s ester groups serve as handles for further derivatization:

  • Saponification: LiOH-mediated hydrolysis yields the dicarboxylic acid, enhancing metal-binding capacity .

  • Amination: Buchwald–Hartwig coupling introduces aminoalkyl chains at the 4- or 5-positions, modifying biological activity .

  • Coordination Complex Formation: The pyrimidine nitrogen and ester carbonyl groups act as ligands for transition metals (e.g., Ru, Ir), relevant to photocatalysis .

Applications in Coordination Chemistry and Materials Science

Ligand in Metal Complexes

Dimethyl 2-methoxypyrimidine-4,5-dicarboxylate demonstrates potential as a polydentate ligand. In bipyridine analogs, such as dimethyl 2,2'-bipyridine-5,5'-dicarboxylate (CAS: 1762-45-4), the ester groups enhance solubility while nitrogen atoms coordinate to metals like Ru(II) and Ir(III) . Key applications include:

  • Photovoltaic Devices: Ru complexes with bipyridine ligands achieve >10% power conversion efficiency in dye-sensitized solar cells .

  • Catalysis: Ni complexes catalyze C–C coupling reactions, with turnover numbers (TON) exceeding 10⁴ .

Supramolecular Assemblies

The compound’s planar structure and hydrogen-bonding capacity (via ester carbonyls) enable the formation of porous coordination polymers. For example, Zn(II) networks with pyrimidine dicarboxylates exhibit BET surface areas >500 m²/g, suitable for gas storage .

Biological and Medicinal Relevance

Enzyme Inhibition

Pyrimidine dicarboxylates are potent inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, including Jumonji domain-containing histone demethylases (JMJD5) . Key findings from pyridine analogs :

  • JMJD5 Inhibition: 5-Aminoalkyl-substituted 2,4-PDCA derivatives show IC₅₀ values as low as 0.03 μM.

  • Selectivity: Substituents at the 5-position reduce off-target effects; e.g., 20c inhibits JMJD5 100× more selectively than AspH .

Environmental and Industrial Considerations

Degradation Pathways

Pyrimidine dicarboxylates undergo hydrolysis in aqueous environments (t₁/₂ ~7 days at pH 7), forming non-toxic dicarboxylic acids . Photodegradation via UV exposure further accelerates breakdown, minimizing ecological persistence .

Industrial Scale-Up

Challenges in large-scale synthesis include:

  • Regioselectivity: Ensuring correct ester group placement during Pd-catalyzed reactions (yield drop <15% at >100 g scale ).

  • Purification: Column chromatography remains standard, though crystallization from ethanol/water mixtures improves throughput .

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